molecular formula C18H20N2O5S B4631962 ETHYL ({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE

ETHYL ({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE

Cat. No.: B4631962
M. Wt: 376.4 g/mol
InChI Key: SLWYMZJHSMBAAW-UHFFFAOYSA-N
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Description

ETHYL ({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl [(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino](oxo)acetate is 376.10929292 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Agent Synthesis : Research by Desai, Shihora, and Moradia (2007) describes the synthesis of new quinazolines, which demonstrate potential as antimicrobial agents. This work highlights the chemical versatility of compounds structurally related to ethyl (4-{[benzyl(methyl)amino]sulfonyl}phenyl)aminoacetate in contributing to novel antimicrobial solutions (Desai, Shihora, & Moradia, 2007).

  • Efficient Reagent for Synthesis : El‐Faham et al. (2013) explored OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an efficient reagent for the synthesis of α-ketoamide derivatives. This research underscores the importance of ethyl (4-{[benzyl(methyl)amino]sulfonyl}phenyl)aminoacetate derivatives in the development of novel compounds with high yield and purity, showcasing its application in creating benzoyl amino acid ester derivatives (El‐Faham et al., 2013).

Chemical Synthesis Methodologies

  • Catalyst Development : Safaei‐Ghomi, Enayat-Mehri, and Eshteghal (2017) utilized a novel catalyst for the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates. This research illustrates the application of ethyl (4-{[benzyl(methyl)amino]sulfonyl}phenyl)aminoacetate derivatives in catalyzing reactions for the preparation of complex organic molecules (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).

  • Process Simulation : He et al. (2018) conducted a kinetic study and process simulation of the esterification of acetic acid and ethanol catalyzed by a green catalyst. Their research contributes to the understanding of using ethyl (4-{[benzyl(methyl)amino]sulfonyl}phenyl)aminoacetate derivatives in environmentally friendly synthesis processes, highlighting its potential in industrial applications (He et al., 2018).

Material Science Applications

  • Crystal Structure Analysis : Li, Liu, Zhu, Chen, and Sun (2015) detailed the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, an example closely related to the chemical class of ethyl (4-{[benzyl(methyl)amino]sulfonyl}phenyl)aminoacetate. This study provides insight into the molecular and crystallographic characteristics of similar compounds, offering valuable data for the development of new materials and drugs (Li et al., 2015).

Properties

IUPAC Name

ethyl 2-[4-[benzyl(methyl)sulfamoyl]anilino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-25-18(22)17(21)19-15-9-11-16(12-10-15)26(23,24)20(2)13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWYMZJHSMBAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL ({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE
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ETHYL ({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE
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ETHYL ({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE
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ETHYL ({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE
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ETHYL ({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE
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ETHYL ({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE

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